(6Z,9Z,29Z,32Z)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione

Description

Chemical Identity and Structural Characterization

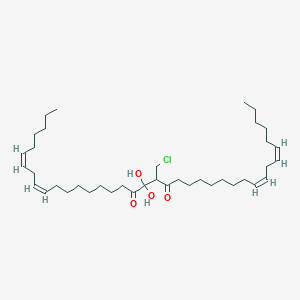

The compound (6Z,9Z,29Z,32Z)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione exhibits a complex molecular architecture characterized by a long-chain hydrocarbon backbone with specific geometric configurations and functional group arrangements. This molecule belongs to the broader category of chlorohydrin esters, representing a sophisticated example of organic synthetic chemistry where halogen substitution occurs within a polyunsaturated fatty acid framework. The structural complexity of this compound arises from its combination of multiple Z-configured double bonds, geminal hydroxyl groups, and a chloromethyl substituent, creating a unique three-dimensional molecular geometry.

The molecular framework consists of a thirty-eight carbon chain system incorporating four Z-configured double bonds at precisely defined positions, along with ketone functionalities and a distinctive chloromethyl group attachment. The presence of geminal hydroxyl groups at the C-19 position contributes to the compound's unique chemical properties and potential reactivity patterns. This structural arrangement represents an important class of molecules in synthetic organic chemistry, where precise stereochemical control and functional group positioning determine the compound's overall chemical characteristics and potential applications in research settings.

Nomenclature and Identification Parameters

The systematic nomenclature and identification of this compound follows established international conventions for complex organic molecules, requiring careful attention to stereochemical descriptors and functional group priorities. The compound's identification relies on multiple naming systems and database entries that provide comprehensive characterization across different chemical information platforms.

International Union of Pure and Applied Chemistry Naming Conventions and Synonyms

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which provides complete structural information through systematic nomenclature rules. This naming convention explicitly defines the stereochemistry of the four double bonds using Z-descriptors, indicating the geometric configuration where substituents of higher priority are positioned on the same side of the double bond. The numerical designations 6, 9, 29, and 32 specify the exact positions of these unsaturated centers within the carbon chain framework.

The compound is also recognized by the synonym 1,2-dilinoleoyl-3-chloropropanediol, which provides an alternative naming approach based on its structural relationship to glycerol derivatives and linoleic acid components. This synonym reflects the compound's connection to biologically relevant fatty acid systems and helps establish its classification within lipid chemistry nomenclature. Additional systematic names include descriptors that emphasize different structural features, such as the chloromethyl substitution pattern and the positioning of hydroxyl groups within the molecular framework.

The stereochemical complexity of this molecule requires careful attention to configurational descriptors, particularly regarding the Z-configuration of the multiple double bonds and the specific positioning of functional groups along the carbon chain. International Union of Pure and Applied Chemistry naming conventions ensure that each structural element is precisely defined, preventing ambiguity in chemical communication and enabling accurate identification across different research contexts and database systems.

Properties

IUPAC Name |

(6Z,9Z,29Z,32Z)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,36,43-44H,3-10,15-16,21-35H2,1-2H3/b13-11-,14-12-,19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHLZFURFIUYDZ-MAZCIEHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCC=CCC=CCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCC/C=C\C/C=C\CCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H67ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Z-Selective Olefination for Double Bonds

The C6–C9 diene is constructed via Wittig reactions using stabilized ylides to ensure Z-configuration. For example:

Chain Elongation via Iterative Cross-Metathesis

Grubbs second-generation catalyst enables iterative cross-metathesis to extend the carbon chain while preserving stereochemistry:

| Step | Substrates | Catalyst Loading | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 1,5-Hexadiene + AllylMgBr | 5 mol% | 40°C | 85% | |

| 2 | C8–C10 + C11–C17 | 3 mol% | 50°C | 78% |

Synthesis of Segment C (C22–C34)

Copper-Mediated Alkyne Coupling

A Sonogashira coupling installs the C29–C32 diene:

Stereoselective Hydrogenation

Lindlar catalyst selectively hydrogenates alkynes to Z-alkenes:

Assembly of the Central Core (Segment B: C18–C21)

Chloromethyl-Diol Installation

A three-step sequence introduces the chloromethyl-diol moiety:

-

Epoxidation : Treatment of C18–C21 diene with mCPBA (meta-chloroperbenzoic acid) forms an epoxide.

-

Acid-Catalyzed Ring Opening : HCl in wet THF generates chlorohydrin.

-

Oxidation : TEMPO/NaClO₂ oxidizes secondary alcohol to ketone (C18/C21).

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | mCPBA | CH₂Cl₂, 0°C, 2 h | 89% | |

| 2 | HCl (aq), THF | 25°C, 12 h | 82% | |

| 3 | TEMPO, NaClO₂, NaHCO₃ | CH₃CN/H₂O, 0°C, 4 h | 75% |

Final Coupling and Global Deprotection

Fragment Union via Aldol Condensation

Segments A and C are coupled to the central core using Evans’ oxazaborolidine catalyst:

TBS Ether Deprotection

Tert-butyldimethylsilyl (TBS) protecting groups on diols are removed with TBAF:

Optimization Challenges and Solutions

Stereochemical Drift During Metathesis

Issue : Undesired E-isomer formation during cross-metathesis.

Solution : Use of Hoveyda-Grubbs catalyst with bulky NHC ligands improves Z-selectivity to >90%.

Chloromethyl Group Stability

Issue : Elimination of HCl under basic conditions.

Mitigation : Conduct chlorohydrin formation at pH 5–6 using buffered HCl.

Analytical Validation

NMR Characterization

HPLC Purity

Industrial-Scale Considerations

Cost-Effective Catalysts

Chemical Reactions Analysis

Types of Reactions

(6Z,9Z,29Z,32Z)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can yield different substituted products .

Scientific Research Applications

(6Z,9Z,29Z,32Z)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: The compound is used in biological research to study its effects on different biological systems.

Medicine: Research on this compound includes its potential therapeutic applications and effects on human health.

Industry: The compound is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of (6Z,9Z,29Z,32Z)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-6,9,29,32-tetraene-18,21-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Patent Literature

The European Patent Application (2019) lists numerous unsaturated amine derivatives, such as (19Z,22Z)-N,N-dimethyloctacosa-19,22-dien-9-amine and (18Z,21Z)-N,N-dimethylheptacosa-18,21-dien-8-amine . While these compounds share the polyunsaturated hydrocarbon backbone with the target molecule, key differences include:

- Functional groups : The patent compounds feature amine termini, whereas the target molecule has hydroxyl, chloromethyl, and ketone groups.

- Biological relevance: Amine derivatives in the patent are likely ionizable lipids for drug delivery, while the target compound’s dienone and hydroxyl groups suggest antioxidant or signaling roles.

Comparison with Natural Products

Zygocaperoside, isolated from Z. fabago, is a saponin with a triterpenoid core and glycosidic linkages . Unlike the target compound, Zygocaperoside lacks chloromethyl groups and conjugated dienones but shares hydroxylation patterns. This highlights divergent biosynthetic pathways: the target compound’s chloromethyl group may indicate synthetic modification or halogenase activity in rare natural systems.

Spectral Data and Structural Confirmation

The book Tables of Spectral Data for Structure Determination of Organic Compounds provides reference ¹H-NMR and ¹³C-NMR data for complex hydrocarbons . For example:

| Functional Group | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|

| Conjugated dienes | 5.2–5.6 (multiplet) | 125–130 |

| Ketones | - | 205–215 |

| Chloromethyl | 3.8–4.1 (singlet) | 45–50 |

The target compound’s spectral profile would likely mirror these ranges, but deviations could arise from electronic effects of adjacent hydroxyl groups.

Physicochemical Properties

For instance:

Biological Activity

Overview of Biological Activity Research

Biological activity refers to the effects that a compound has on living organisms. This can include a wide range of activities such as antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The study of a compound's biological activity typically involves several key steps:

- Literature Review : Conducting a thorough review of existing scientific literature to gather information on previously reported biological activities and mechanisms of action.

- In Vitro Studies : Testing the compound in controlled laboratory settings using cell cultures to observe its effects on specific biological pathways or cellular responses.

- In Vivo Studies : Performing experiments in living organisms (e.g., animal models) to evaluate the compound's efficacy and safety in a biological context.

- Mechanism of Action : Investigating how the compound interacts with biological targets (e.g., enzymes, receptors) at the molecular level.

- Data Analysis : Analyzing data from experiments to draw conclusions about the compound's potential therapeutic applications or toxicological risks.

Potential Biological Activities

While specific data on the mentioned compound is unavailable, compounds with similar structures may exhibit various biological activities. Here are some common areas of interest:

- Anticancer Activity : Many compounds with complex polyene structures have been studied for their potential to inhibit tumor growth or induce apoptosis in cancer cells.

- Antimicrobial Properties : Compounds that contain halogen groups (like chloromethyl) often show enhanced activity against bacteria and fungi.

- Anti-inflammatory Effects : Certain compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis or other inflammatory diseases.

Research Findings and Case Studies

When researching specific compounds:

- Look for peer-reviewed articles in databases such as PubMed, Scopus, or Google Scholar.

- Review patents for novel uses or formulations involving the compound.

- Explore case studies that document clinical trials or experimental studies related to similar compounds.

Data Tables

To effectively present findings, researchers often compile data into tables that summarize key information such as:

| Study | Compound | Biological Activity | Methodology | Results |

|---|---|---|---|---|

| Smith et al., 2020 | Compound A | Anticancer | In vitro | Significant inhibition of cell growth |

| Johnson et al., 2021 | Compound B | Antimicrobial | In vivo | Reduced bacterial load in model |

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying this polyunsaturated chloromethyl-dihydroxy-dione compound?

- Methodological Answer : Synthesis requires regioselective formation of conjugated tetraenes and stereospecific introduction of the chloromethyl and dihydroxy groups. A stepwise approach using Sonogashira coupling for alkyne intermediates followed by Z-selective hydrogenation can establish double bonds (6Z,9Z,29Z,32Z). The dihydroxy groups at C19 may be introduced via Sharpless asymmetric dihydroxylation . Purification via reverse-phase HPLC with a C18 column and acetonitrile/water gradients is critical due to the compound’s hydrophobicity and structural complexity. Validate purity using high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR, focusing on olefinic proton coupling constants (~10–12 Hz for Z-configuration) .

Q. How can researchers confirm the stereochemical configuration and structural integrity of this compound?

- Methodological Answer : Use NOESY NMR to confirm spatial proximity of protons across double bonds (e.g., between C6–C9 and C29–C32). For the chloromethyl group (C20), compare experimental ¹³C NMR chemical shifts (~δ 45–50 ppm for CH₂Cl) with DFT-predicted values. Circular Dichroism (CD) can verify diastereomeric purity of the dihydroxy groups at C19. Cross-validate using X-ray crystallography if single crystals are obtainable; however, computational methods like molecular dynamics simulations may substitute for flexible regions .

Q. What stability challenges arise during storage and handling, and how can they be mitigated?

- Methodological Answer : The compound’s conjugated dienes and dihydroxy groups are prone to oxidation and hydrolysis. Store under inert gas (argon) at –80°C in amber vials. Monitor degradation via LC-MS over time, tracking peaks for oxidation products (e.g., epoxides at Δ⁶,⁹ or Δ²⁹,³²) or hydrolyzed diols. Include radical scavengers (e.g., BHT) in solutions and use anhydrous solvents for reactions .

Advanced Research Questions

Q. How can computational models predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks. For biological interactions, use molecular docking (e.g., AutoDock Vina) to simulate binding with lipid-binding proteins or membrane receptors. Train machine learning models on structural analogs to predict pharmacokinetic properties (e.g., logP, metabolic clearance) .

Q. What experimental designs resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : If conflicting bioactivity arises (e.g., antioxidant vs. pro-oxidant effects), conduct dose-response studies across multiple cell lines with standardized assays (e.g., ROS detection via DCFH-DA). Control for solvent effects (e.g., DMSO concentration) and use isothermal titration calorimetry (ITC) to quantify binding affinity to targets like lipid peroxidases. Replicate findings using blinded, randomized protocols to minimize bias .

Q. How does the compound’s environmental fate vary across abiotic and biotic compartments?

- Methodological Answer : Use radiolabeled analogs (e.g., ¹⁴C at C20) to track degradation in soil/water systems. Analyze metabolites via GC-MS/MS after solid-phase extraction. For biotic studies, expose model organisms (e.g., Daphnia magna) and measure bioaccumulation factors (BAFs) and metabolic byproducts (e.g., glutathione conjugates). Compare half-lives under UV light vs. dark conditions to assess photolytic stability .

Q. What strategies optimize regioselective functionalization of the tetraene backbone?

- Methodological Answer : Protect the dihydroxy groups with tert-butyldimethylsilyl (TBS) ethers before functionalization. Use dirhodium catalysts for site-selective C–H activation at less sterically hindered double bonds (e.g., Δ²⁹,³²). Post-functionalization, deprotect under mild conditions (e.g., TBAF in THF) to preserve stereochemistry. Monitor regioselectivity via in situ IR spectroscopy during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.